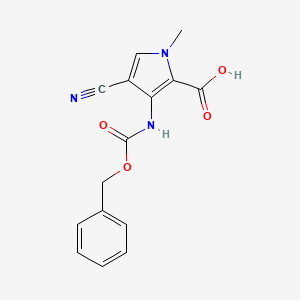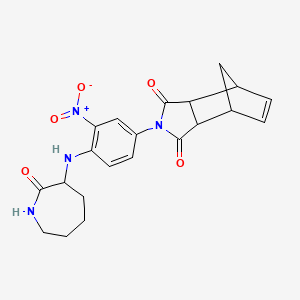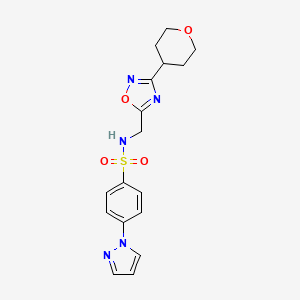![molecular formula C15H16N2O5 B2752671 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 521096-39-9](/img/structure/B2752671.png)
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, molar mass, and possibly its structure. The compound appears to contain an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This would involve determining the 3D structure of the molecule, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what can it be transformed into?) or where it is a product (how can it be synthesized?).Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Synthesis of Oxazole-4-carboxylic Acid Esters : A study by Tormyshev et al. (2006) describes a method for synthesizing 5-substituted oxazole-4-carboxylic acid esters through the reaction of ethyl isocyanoacetic acid with sodium hydride, followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones. This method is applicable to derivatives of various carboxylic acids, demonstrating the versatility of oxazole synthesis techniques (Tormyshev et al., 2006).
Characterization of Oxazole Derivatives : Kennedy et al. (2001) analyzed the crystal structure of ethyl 2-aminooxazole-5-carboxylate, revealing insights into the intermolecular hydrogen bonding that contributes to the stability and reactivity of such compounds. This research highlights the importance of structural analysis in understanding the chemical properties of oxazole derivatives (Kennedy et al., 2001).
Applications in Chemical Synthesis
Macrocycle Synthesis : Magata et al. (2017) demonstrated the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate using a one-pot enamide cyclization technique. This compound serves as a precursor in the synthesis of macrocyclic azole peptides, showcasing its potential application in creating complex organic molecules (Magata et al., 2017).
Antimicrobial Activity : Research by Balaswamy et al. (2012) into novel 2-substituted benzoxazole derivatives, synthesized from methyl 2-substituted benzoxazole-5-carboxylate, revealed antimicrobial activity. This suggests potential applications of oxazole derivatives in developing new antimicrobial agents (Balaswamy et al., 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It could also involve recommending appropriate safety precautions for handling the compound.
Orientations Futures
This could involve suggesting potential applications for the compound, or areas where further research could be beneficial.
Please consult a professional chemist or a relevant research paper for a detailed analysis of this specific compound. I hope this general information is helpful!
Propriétés
IUPAC Name |
5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9(13-17-12(14(18)19)10(2)22-13)16-15(20)21-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,16,20)(H,18,19)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRROGRYGDNBKM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)



![1-(2-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752604.png)
![N-(4-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethoxy}phenyl)-N-methylbenzamide](/img/structure/B2752608.png)

![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)